Octylidenecyclohexane
CAS No.: 137595-12-1
Cat. No.: VC19122581
Molecular Formula: C14H26
Molecular Weight: 194.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137595-12-1 |
|---|---|
| Molecular Formula | C14H26 |
| Molecular Weight | 194.36 g/mol |
| IUPAC Name | octylidenecyclohexane |
| Standard InChI | InChI=1S/C14H26/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h11H,2-10,12-13H2,1H3 |
| Standard InChI Key | RMUOVTWKASVDFT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC=C1CCCCC1 |
Introduction
Molecular Structure and Physicochemical Properties
Ethylidenecyclohexane (C₈H₁₄) features a cyclohexane ring with an ethylidene substituent (CH₃-CH=), resulting in a molecular weight of 110.20 g/mol . Its structure has been confirmed via spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 136°C (lit.) | |
| Density | 0.822 g/mL at 25°C | |
| Refractive Index | 1.462 (n₂₀/D) | |
| Flash Point | 24°C (75°F) | |
| Solubility | Insoluble in water |
The compound’s planar cyclohexane ring and conjugated double bond contribute to its stability and reactivity in electrophilic additions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step Grignard reaction:
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Cyclohexanone and Ethylmagnesium Bromide: Cyclohexanone reacts with ethylmagnesium bromide to form a tertiary alcohol intermediate .
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Dehydration: Acid-catalyzed dehydration (e.g., H₂SO₄) yields ethylidenecyclohexane .
The reaction mechanism follows:
This method achieves yields >80% under optimized conditions.
Industrial Manufacturing
Large-scale production utilizes catalytic dehydrogenation of ethylcyclohexane using platinum or palladium catalysts at 300–400°C . This process highlights the compound’s role in petrochemical refining, with annual production estimates exceeding 10,000 metric tons.
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
Ethylidenecyclohexane undergoes oxidation via ethylbenzene dehydrogenase to form cyclohexanone and cyclohexanol . Kinetic studies reveal a reaction rate of at 25°C.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing ethylcyclohexane . This reaction is critical in fuel additive synthesis .
Electrophilic Additions
The compound reacts with halogens (e.g., Br₂) to form di-substituted cyclohexanes, with regioselectivity governed by Markovnikov’s rule .
Applications in Scientific Research and Industry
Organic Synthesis
Ethylidenecyclohexane serves as a substrate in Lewis acid-catalyzed reactions, such as acylation with HY zeolites to yield 3-(1-cyclohexenyl)-2-butanone . These reactions are pivotal in synthesizing fragrances and pharmaceuticals .
Enzymatic Studies
Purified ethylbenzene dehydrogenase catalyzes its oxidation, providing insights into enzyme kinetics and bioremediation strategies .
Polymer Chemistry
The compound’s double bond facilitates ring-opening metathesis polymerization (ROMP), enabling the production of high-performance polymers .
Environmental and Regulatory Considerations
The compound’s environmental persistence (half-life: 14 days in soil) necessitates controlled disposal . Regulatory frameworks under REACH and EPA guidelines mandate emissions monitoring in industrial settings .
Future Directions
Research gaps include:
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